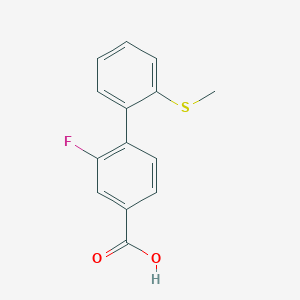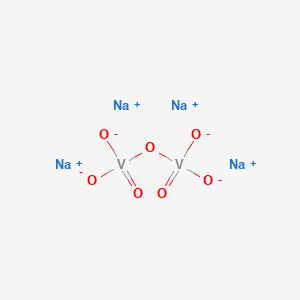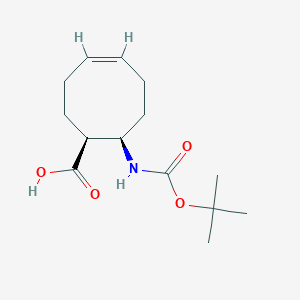
Didymium oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Didymium oxide is a mixture of oxides of the rare earth elements neodymium and praseodymium. It is primarily used in the production of glass and ceramics, where it imparts specific optical properties. The compound is also significant in various industrial applications due to its unique chemical and physical properties .
准备方法
Synthetic Routes and Reaction Conditions: Didymium oxide can be synthesized through the calcination of didymium nitrate or didymium carbonate. The process involves heating these compounds in the presence of oxygen at high temperatures, typically around 800-1000°C, to produce the oxide form .
Industrial Production Methods: Industrial production of this compound often involves the extraction of neodymium and praseodymium from their ores, followed by their separation and purification. The purified elements are then converted to their respective oxides through controlled oxidation processes .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form higher oxides, such as praseodymium(IV) oxide.
Reduction: It can be reduced to its metallic form using reducing agents like hydrogen or carbon.
Substitution: this compound can participate in substitution reactions where one of its components is replaced by another element or compound
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon at high temperatures.
Substitution: Various metal salts and acids under controlled conditions.
Major Products Formed:
Oxidation: Higher oxides such as praseodymium(IV) oxide.
Reduction: Metallic neodymium and praseodymium.
Substitution: New compounds depending on the substituting reagent.
科学研究应用
作用机制
The mechanism by which didymium oxide exerts its effects is primarily through its interaction with light and other electromagnetic radiation. The compound’s unique electronic structure allows it to absorb and emit light at specific wavelengths, making it useful in optical applications. Additionally, its catalytic properties are due to its ability to facilitate electron transfer reactions .
相似化合物的比较
- Neodymium oxide (Nd2O3)
- Praseodymium oxide (Pr6O11)
- Cerium oxide (CeO2)
Comparison: Didymium oxide is unique due to its composition of both neodymium and praseodymium oxides, which imparts a combination of properties from both elements. This makes it particularly useful in applications requiring specific optical and catalytic properties. In contrast, neodymium oxide and praseodymium oxide are used individually for their distinct properties, while cerium oxide is primarily used for its catalytic and polishing applications .
属性
IUPAC Name |
oxo(oxoneodymiooxy)neodymium;oxo(oxopraseodymiooxy)praseodymium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Nd.6O.2Pr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMURXTAXEGMANB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Pr]O[Pr]=O.O=[Nd]O[Nd]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd2O6Pr2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)


![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)
![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)

